

An In-depth Technical Guide to the 1,4-Benzodioxane Ring System

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Compound of Interest

Compound Name:	Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
Cat. No.:	B1315977

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For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the 1,4-benzodioxane ring system, including its synthesis, chemical characteristics, and diverse pharmacological activities, with a focus on its applications in drug discovery and development.

Chemical Properties and Synthesis

The 1,4-benzodioxane ring system consists of a benzene ring fused to a 1,4-dioxane ring. This structure imparts a degree of conformational rigidity and provides a scaffold for the introduction of various substituents at both the aromatic and dioxan portions of the molecule, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The synthesis of 1,4-benzodioxane derivatives can be achieved through several synthetic routes. A common method involves the Williamson ether synthesis, where a catechol is reacted with a 1,2-dihaloethane. Another prevalent approach is the reaction of a catechol with an epoxide, followed by intramolecular cyclization. Modifications to these core strategies allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).

Biological Activities and Therapeutic Potential

Derivatives of 1,4-benzodioxane have been shown to exhibit a remarkable diversity of biological activities, targeting a range of receptors, enzymes, and signaling pathways. This has led to their investigation for the treatment of various diseases, including cancer, cardiovascular disorders, and central nervous system ailments.

Anticancer Activity

A significant area of research has focused on the anticancer potential of 1,4-benzodioxane-containing compounds. These derivatives have demonstrated cytotoxic and cytostatic effects against a variety of cancer cell lines. One of the key mechanisms of action for some of these compounds is the inhibition of the mTOR (mammalian target of rapamycin) kinase, a central regulator of cell growth and proliferation.

Table 1: Anticancer Activity of Selected 1,4-Benzodioxane Derivatives

Compound	Cancer Cell Line	Assay Type	Activity (GI ₅₀ /IC ₅₀ , μ M)	Reference
7e	MDA-MB-435 (Melanoma)	NCI-60 Screen	0.20	[1]
M14 (Melanoma)	NCI-60 Screen	0.46	[1]	
SK-MEL-2 (Melanoma)	NCI-60 Screen	0.57	[1]	
UACC-62 (Melanoma)	NCI-60 Screen	0.27	[1]	
7e	mTOR Kinase	Enzyme Inhibition	5.47	[1]
19	S. aureus Newman (CrtN)	Enzyme Inhibition	0.0022	[2]
21	E. coli FabH	Enzyme Inhibition	3.5	[2]
22	E. coli FabH	Enzyme Inhibition	0.06	[2]
47	Mammalian 3 α -HSD	Enzyme Inhibition	5.8	[2]
COX-1	Enzyme Inhibition	1.9	[2]	
COX-2	Enzyme Inhibition	2.2	[2]	

Adrenergic and Serotonergic Receptor Modulation

1,4-Benzodioxane derivatives have been extensively studied as ligands for adrenergic and serotonin receptors, which are important targets for cardiovascular and neurological drugs. Certain derivatives act as potent and selective antagonists for α 1-adrenergic receptor subtypes, while others exhibit high affinity for 5-HT1A serotonin receptors.

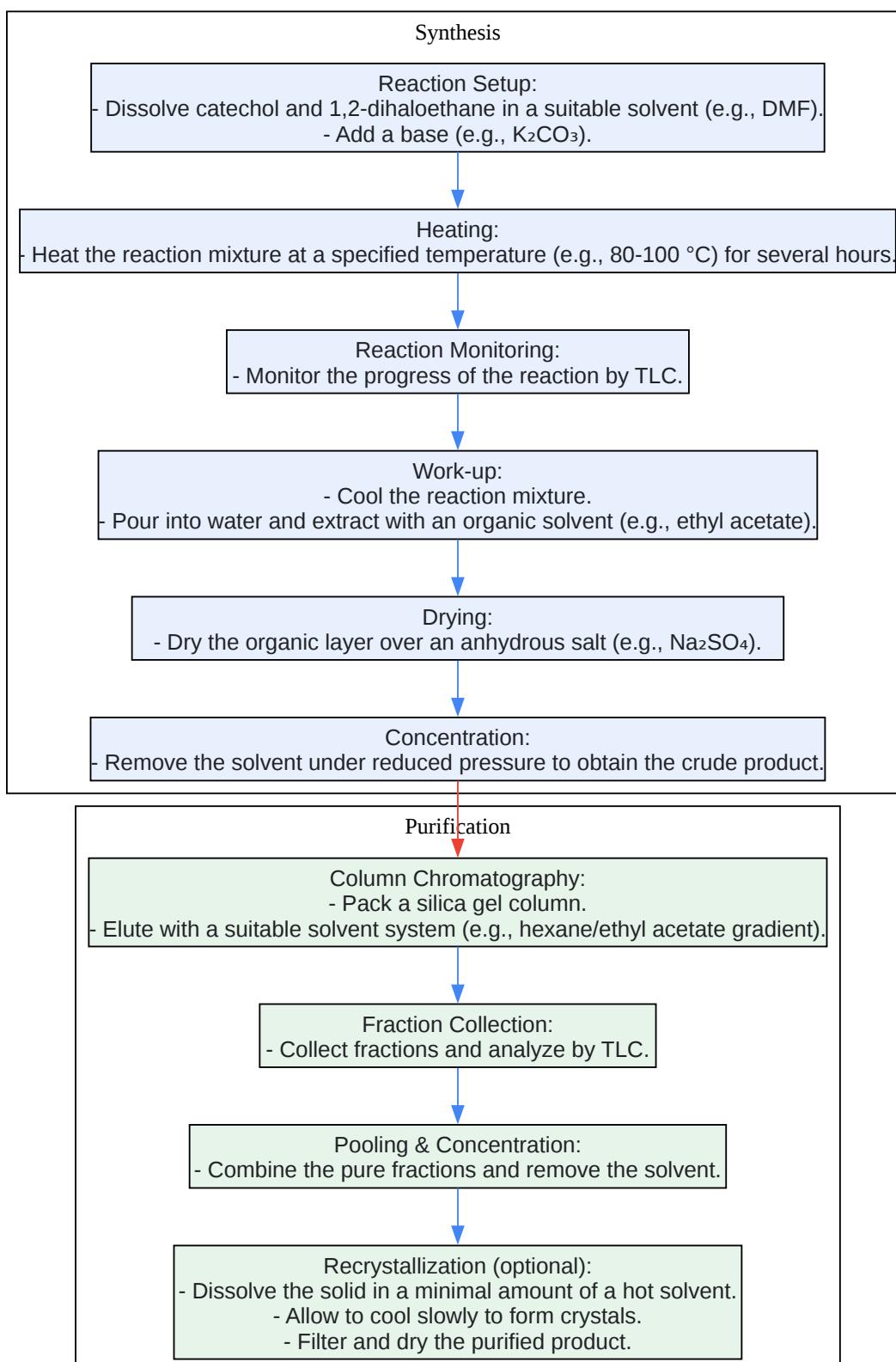
Table 2: Adrenergic and Serotonin Receptor Binding Affinities of Selected 1,4-Benzodioxane Derivatives

Compound	Receptor	Assay Type	Affinity (K _I , nM)	Reference
cis-14	5-HT Transporter	Radioligand Binding	5.3	[2]
5-HT1A Receptor	Radioligand Binding	66	[2]	
16 (R=Me, Ar=3-benzothiophene)	5-HT1A Receptor	Radioligand Binding	1.6	[2]
Bevantolol	β1-adrenergic	Radioligand Binding	14.79	[3]
β2-adrenergic	Radioligand Binding	588.84	[3]	
α1-adrenergic	Radioligand Binding	125.89	[3]	
Mephentermine	Alpha-1a	Radioligand Binding	650	[4]

Experimental Protocols

Synthesis and Purification of a Representative 1,4-Benzodioxane Derivative

This protocol describes a general procedure for the synthesis of a 1,4-benzodioxane derivative, followed by a typical purification workflow.



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A generalized workflow for the synthesis and purification of 1,4-benzodioxane derivatives.

NCI-60 Human Tumor Cell Line Screen

This assay is a high-throughput screening method used to evaluate the anticancer activity of compounds against a panel of 60 human cancer cell lines.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Cell Plating: Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubate for 24 hours.[\[5\]](#)
- Compound Addition: Add the test compound at various concentrations to the wells.
- Incubation: Incubate the plates for 48 hours.
- Cell Staining: Fix the cells with trichloroacetic acid (TCA) and stain with sulforhodamine B (SRB).[\[5\]](#)
- Data Analysis: Measure the absorbance at 515 nm to determine cell viability and calculate the GI_{50} (concentration for 50% growth inhibition).

mTOR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of mTOR.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Immunoprecipitation: Immunoprecipitate mTORC1 complexes from cell lysates.[\[11\]](#)
- Kinase Reaction: Incubate the immunoprecipitated mTORC1 with a substrate (e.g., inactive p70S6K or 4E-BP1) and ATP in a kinase buffer.[\[10\]](#)[\[11\]](#)
- Detection: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
- Data Analysis: Quantify the band intensities to determine the extent of inhibition and calculate the IC_{50} value.

Radioligand Binding Assay for α 1-Adrenergic Receptors

This assay determines the binding affinity of a compound to α 1-adrenergic receptors.[\[3\]](#)[\[4\]](#)[\[12\]](#)[\[13\]](#)

- Membrane Preparation: Prepare cell membranes expressing the $\alpha 1$ -adrenergic receptor subtype of interest.[4][14]
- Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [3 H]-prazosin) and varying concentrations of the test compound.[3]
- Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.[14]
- Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis: Plot the displacement curves and calculate the K_i value using the Cheng-Prusoff equation.

5-HT1A Receptor Functional Assay ($[^{35}\text{S}]$ GTPyS Binding)

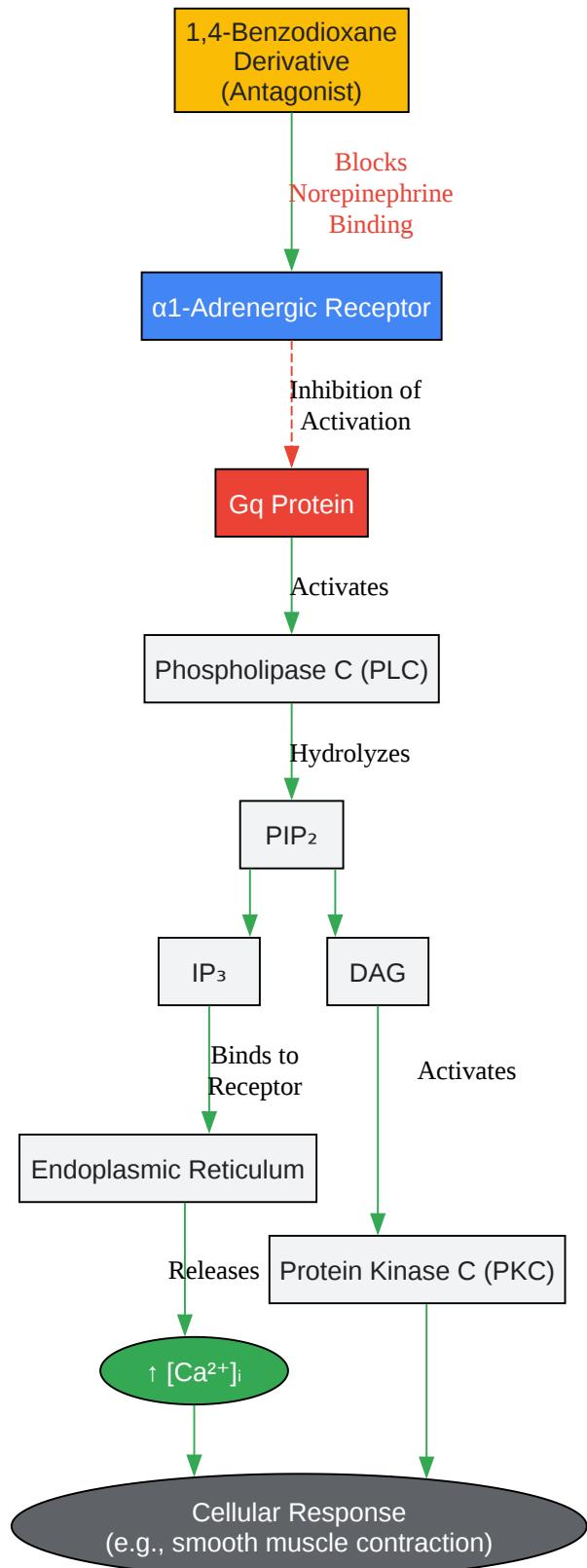
This assay measures the functional activity of a compound at the 5-HT1A receptor by quantifying its ability to stimulate G-protein activation.[15][16]

- Membrane Preparation: Prepare membranes from a tissue or cell line expressing the 5-HT1A receptor (e.g., rat hippocampus).[16]
- Binding Reaction: Incubate the membranes with $[^{35}\text{S}]$ GTPyS, GDP, and varying concentrations of the test compound.
- Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
- Scintillation Counting: Measure the amount of bound $[^{35}\text{S}]$ GTPyS using a scintillation counter.
- Data Analysis: Determine the EC_{50} and Emax values to characterize the compound's potency and efficacy as an agonist or antagonist.

Signaling Pathways

The biological effects of 1,4-benzodioxane derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

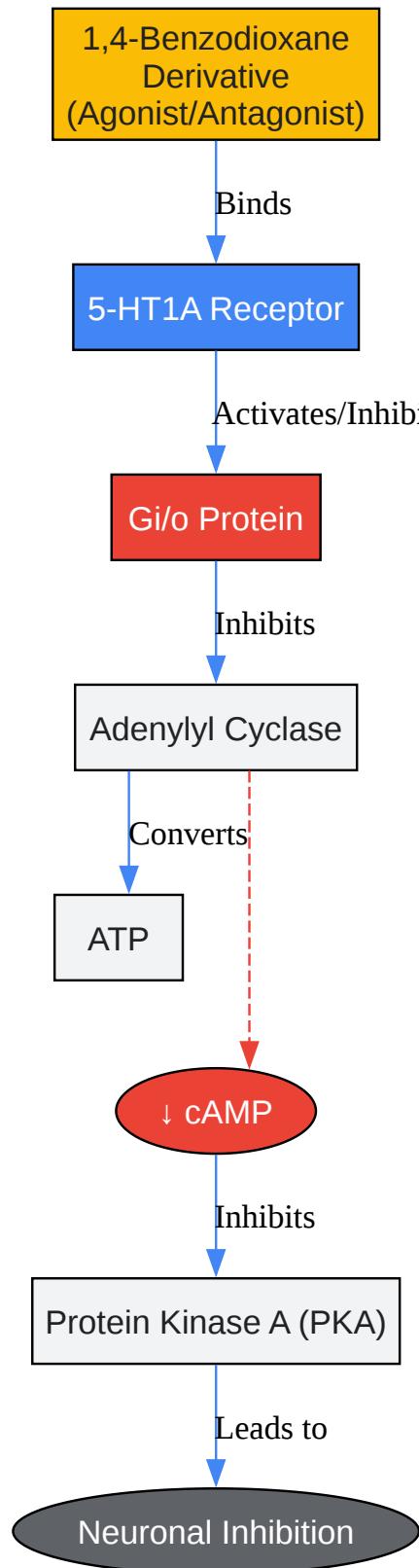
$\alpha 1$ -Adrenergic Receptor Signaling



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Inhibition of the α 1-adrenergic receptor signaling pathway by a 1,4-benzodioxane antagonist.

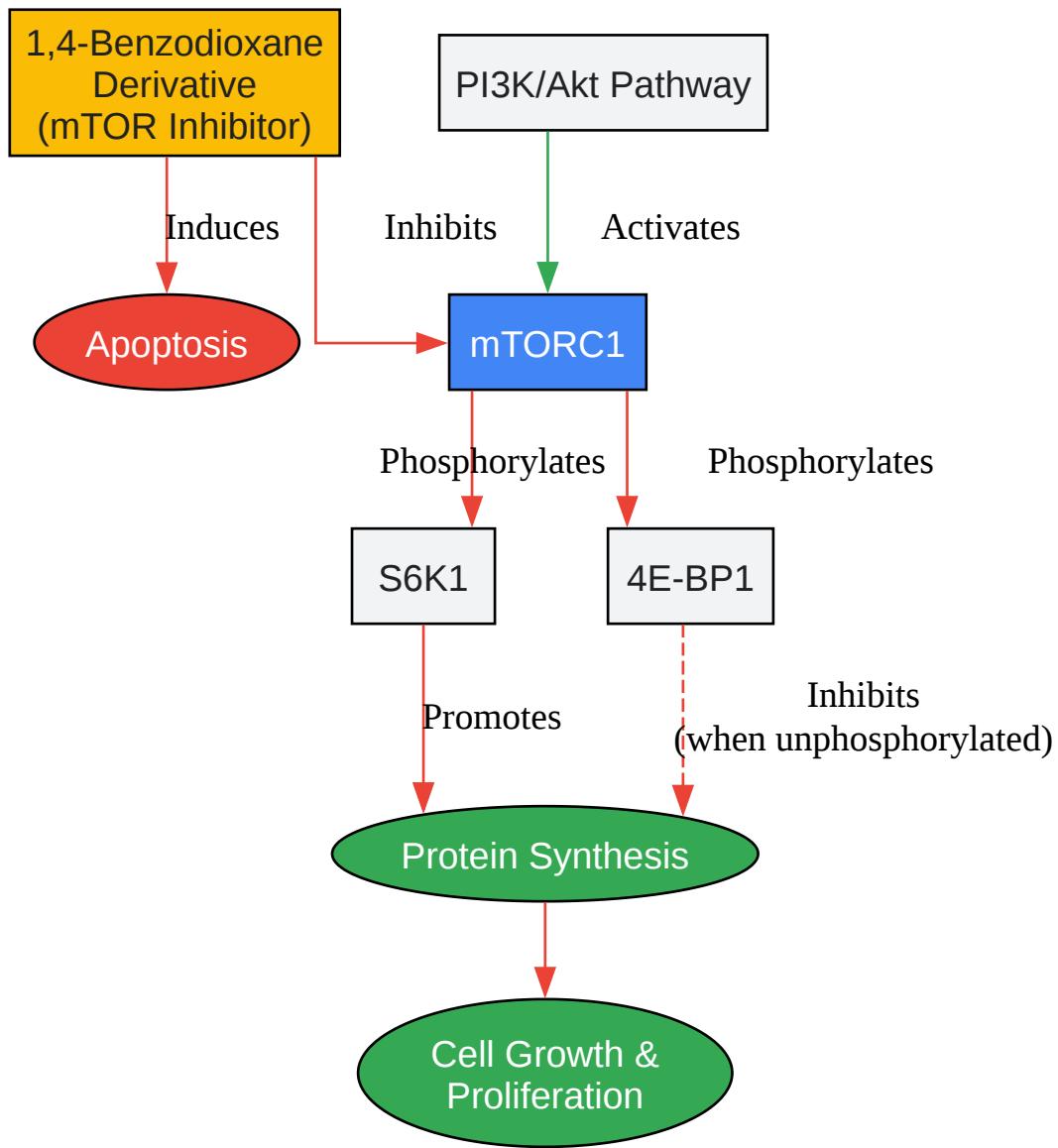
5-HT1A Receptor Signaling



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Modulation of the 5-HT1A receptor signaling pathway by a 1,4-benzodioxane derivative.

mTOR Signaling in Cancer

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Inhibition of the mTOR signaling pathway in cancer by a 1,4-benzodioxane derivative.

Conclusion

The 1,4-benzodioxane ring system continues to be a highly valuable scaffold in the field of medicinal chemistry. Its synthetic tractability and the diverse range of biological activities

exhibited by its derivatives make it an attractive starting point for the development of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists working in drug discovery and development, facilitating the exploration and exploitation of the full therapeutic potential of this remarkable heterocyclic core. Further investigation into the structure-activity relationships and mechanisms of action of 1,4-benzodioxane derivatives will undoubtedly lead to the discovery of new and improved drugs for a variety of human diseases.

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